molecular formula C12H12BrN3O2 B2967665 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde CAS No. 1884158-47-7

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde

Cat. No. B2967665
CAS RN: 1884158-47-7
M. Wt: 310.151
InChI Key: KSPRNOWISFUOQZ-UHFFFAOYSA-N
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Description

The compound “5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyran ring, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and four carbon-hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The InChI code for this compound is 1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This code provides a way to encode the molecular structure in a simple text string.


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the bromine atom can be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.09 . It is stored under an inert atmosphere at temperatures between 2-8°C . The physical form can be liquid, solid, or semi-solid .

Scientific Research Applications

Synthesis and Photophysical Properties

The synthesis of heterocyclic compounds, including those similar to 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde, has been explored for their unique photophysical properties. For instance, Patil et al. (2010) focused on the synthesis of heterocyclic orthoaminoaldehyde compounds through multistep reactions, revealing that the absorption and emission of these compounds depend on the substituents present on the newly annulated pyridine ring, showcasing the importance of specific solute-solvent interactions and electron donor-acceptor substituents in determining their fluorescence characteristics (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Ligand Synthesis for Metal Complexes

Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes, where derivatives, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, acted as tetrazolate chelate ligands. These complexes exhibited a wide range of redox and emission properties, highlighting the essential role of the ancillary ligand in color tuning for potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Antibacterial Activity

Research on pyrazolo[3,4-b]pyridine derivatives, including synthesis from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, has demonstrated their potential antibacterial activity. Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds with a carboxamide group at the 5-position showed moderate to good activity, suggesting these derivatives as potential antibacterial agents (Panda, Karmakar, & Jena, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve its use in the synthesis of new pharmaceuticals or materials. Its potential use in the synthesis of androgen receptor inhibitors suggests it could be useful in the development of new treatments for conditions like prostate cancer .

Mechanism of Action

Mode of Action

It is known that many pyrazole derivatives interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific molecular targets . The downstream effects of these pathways would depend on the specific targets and the nature of their interaction with the compound.

properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c13-11-5-8-9(7-17)15-16(10(8)6-14-11)12-3-1-2-4-18-12/h5-7,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPRNOWISFUOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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